Ethyl 5-(1-hydroxy-1,5-dimethyl-4-hexenyl)-3-isoxazolecarboxylate
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Overview
Description
Ethyl 5-(1-hydroxy-1,5-dimethyl-4-hexenyl)-3-isoxazolecarboxylate, also known as Ethyl Isoxazole-4-acetate, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Scientific Research Applications
Ethyl 5-(1-hydroxy-1,5-dimethyl-4-hexenyl)-3-isoxazolecarboxylate Isoxazole-4-acetate has been the subject of scientific research due to its potential applications in various fields. It has been studied for its potential use as an anti-inflammatory agent, as well as for its antibacterial and antifungal properties. Additionally, it has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
Mechanism Of Action
The mechanism of action of Ethyl 5-(1-hydroxy-1,5-dimethyl-4-hexenyl)-3-isoxazolecarboxylate Isoxazole-4-acetate is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in the inflammatory response and cancer cell growth.
Biochemical And Physiological Effects
Ethyl 5-(1-hydroxy-1,5-dimethyl-4-hexenyl)-3-isoxazolecarboxylate Isoxazole-4-acetate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. Additionally, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Advantages And Limitations For Lab Experiments
One advantage of using Ethyl 5-(1-hydroxy-1,5-dimethyl-4-hexenyl)-3-isoxazolecarboxylate Isoxazole-4-acetate in lab experiments is its potential as a multi-targeted agent, meaning it may have multiple therapeutic effects. Additionally, it has been shown to have low toxicity, making it a potentially safe option for use in lab experiments. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on Ethyl 5-(1-hydroxy-1,5-dimethyl-4-hexenyl)-3-isoxazolecarboxylate Isoxazole-4-acetate. One direction is to further investigate its potential as an anti-inflammatory agent and its potential use in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Furthermore, it could be studied for its potential use in the treatment of cancer and other diseases. Finally, it could be studied for its potential use in the development of new drugs and drug delivery systems.
Synthesis Methods
Ethyl 5-(1-hydroxy-1,5-dimethyl-4-hexenyl)-3-isoxazolecarboxylate Isoxazole-4-acetate can be synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis method involves the reaction of Ethyl 5-(1-hydroxy-1,5-dimethyl-4-hexenyl)-3-isoxazolecarboxylate 4-chloroacetoacetate with hydroxylamine hydrochloride to form Ethyl 5-(1-hydroxy-1,5-dimethyl-4-hexenyl)-3-isoxazolecarboxylate 4-hydroxyisoxazole-3-carboxylate. The resulting compound is then subjected to a reaction with 4-methylpent-3-en-2-one to form Ethyl 5-(1-hydroxy-1,5-dimethyl-4-hexenyl)-3-isoxazolecarboxylate 5-(1-hydroxy-1,5-dimethyl-4-hexenyl)-3-isoxazolecarboxylate.
properties
IUPAC Name |
ethyl 5-(2-hydroxy-6-methylhept-5-en-2-yl)-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-5-18-13(16)11-9-12(19-15-11)14(4,17)8-6-7-10(2)3/h7,9,17H,5-6,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCYWFSAMPHVCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C(C)(CCC=C(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(2-hydroxy-6-methylhept-5-en-2-yl)-1,2-oxazole-3-carboxylate |
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